7-Methyl-5-phenyl-5H-chromeno[2,3-B]pyridin-5-OL
Description
7-Methyl-5-phenyl-5H-chromeno[2,3-b]pyridin-5-OL is a heterocyclic compound featuring a fused chromene and pyridine scaffold. Its structure includes a chromeno[2,3-b]pyridine core substituted with a methyl group at the 7-position, a phenyl group at the 5-position, and a hydroxyl group at the 5-ol position.
Properties
CAS No. |
82524-06-9 |
|---|---|
Molecular Formula |
C19H15NO2 |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
7-methyl-5-phenylchromeno[2,3-b]pyridin-5-ol |
InChI |
InChI=1S/C19H15NO2/c1-13-9-10-17-16(12-13)19(21,14-6-3-2-4-7-14)15-8-5-11-20-18(15)22-17/h2-12,21H,1H3 |
InChI Key |
FFECTBXCMBEKOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2(C4=CC=CC=C4)O)C=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5-phenyl-5H-chromeno[2,3-B]pyridin-5-OL typically involves multicomponent reactions. One common method includes the reaction of aldehydes, malononitrile, and phenol derivatives under basic conditions . The use of catalysts, microwave, and ultrasonic radiation can enhance the efficiency of these reactions . Additionally, one-pot transformations based on the reactions of carbonyl compounds, malononitrile or its derivatives, and CH-acids are also employed .
Industrial Production Methods
Industrial production methods for this compound often involve the use of green chemistry principles. This includes the use of green solvents, catalysts, and other environmentally friendly procedures . Microwave-promoted multicomponent reactions and catalyst-free conditions are also explored to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-5-phenyl-5H-chromeno[2,3-B]pyridin-5-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-Methyl-5-phenyl-5H-chromeno[2,3-B]pyridin-5-OL has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methyl-5-phenyl-5H-chromeno[2,3-B]pyridin-5-OL involves its interaction with specific molecular targets. It inhibits mitogen-activated protein kinase MK-2, which plays a role in inflammatory responses . Additionally, it suppresses the expression of tumor necrosis factor TNF-α, which is involved in the regulation of immune cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table compares 7-methyl-5-phenyl-5H-chromeno[2,3-b]pyridin-5-OL with three related compounds, highlighting key structural and physicochemical differences:
Notes:
- The pyrrolo[2,3-b]pyridin-5-ol derivatives exhibit lower molecular weights and distinct pKa values due to their nitrogen-rich cores, making them more soluble in polar solvents .
- Synthetic Pathways: Unlike the pyrrolo-pyridine derivatives, chromeno-pyridines like the target compound often require multi-step cyclization under reflux conditions, as demonstrated in the synthesis of 5-methoxy-5H-chromeno[2,3-b]pyridine .
Pharmacological and Material Science Relevance
- Pyrrolo-pyridine Derivatives : These compounds are validated intermediates in drug synthesis (e.g., venetoclax) due to their ability to modulate protein-protein interactions .
- Fluoro-substituted Chromeno-pyridines: The fluorine atom in the 9-fluoro analogue could confer metabolic stability, a feature often leveraged in medicinal chemistry to prolong drug half-life .
Biological Activity
7-Methyl-5-phenyl-5H-chromeno[2,3-B]pyridin-5-OL is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
- Molecular Formula : C16H15N2O2
- Molecular Weight : 269.31 g/mol
- CAS Number : [Not specified in search results]
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly its anticancer properties and effects on cellular mechanisms.
Anticancer Activity
Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its ability to induce apoptosis in colon cancer cells (DLD-1 and HT-29) through both intrinsic and extrinsic pathways. Key findings include:
- Apoptosis Induction : The compound was shown to significantly increase the number of apoptotic cells compared to control groups. In one study, a concentration of 0.5 µM led to 38.1% apoptosis in HT-29 cells after 24 hours of incubation .
-
Mechanisms of Action :
- Mitochondrial Membrane Potential (MMP) : A decrease in MMP was observed, indicating early events in programmed cell death. The compound caused a notable reduction in MMP in both DLD-1 (79.8%) and HT-29 (79%) cells .
- Caspase Activation : Increased activity of caspase-8 was noted, suggesting the activation of the extrinsic apoptotic pathway .
- Cell Cycle Arrest : The compound also affects cell cycle progression, potentially leading to G0/G1 phase arrest, which is crucial for inhibiting tumor growth.
Research Findings and Case Studies
| Study | Cell Line | Concentration | Apoptosis Rate (%) | Mechanism |
|---|---|---|---|---|
| HT-29 | 0.5 µM | 38.1 | Caspase Activation | |
| DLD-1 | 0.5 µM | 79.8 | MMP Decrease | |
| HT-29 | 1 µM | 26 | Caspase Activation |
Additional Biological Activities
Beyond its anticancer properties, this compound has shown promise in other areas:
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which could contribute to its overall therapeutic profile.
- Neuroprotective Effects : There is emerging evidence that compounds similar to this may have neuroprotective effects, potentially useful in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
